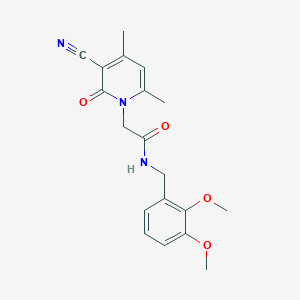

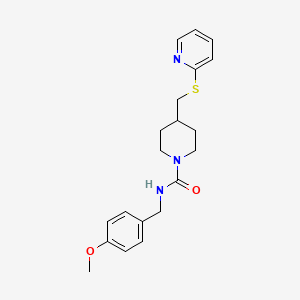

![molecular formula C17H14ClF2N3O2 B2917887 N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251699-07-6](/img/structure/B2917887.png)

N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H14ClF2N3O2 and its molecular weight is 365.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

A study by K. Sunder and Jayapal Maleraju synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity. The compounds were confirmed through 1H NMR, IR, and Mass spectra, with some showing significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Physicochemical and ADME Properties

H. Richter et al. reported on the optimization of benzimidazolyl acetamides, leading to the discovery of compounds with potent lipid-lowering activity and excellent physicochemical and ADME properties, highlighting the therapeutic potential of such compounds (Richter et al., 2011).

Antimicrobial Properties

K. Parikh and D. Joshi synthesized a series of compounds with fluorine atoms at the meta position, including 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, and evaluated their antimicrobial properties. The compounds exhibited notable antimicrobial activities, especially those with a maximum number of fluorine atoms, against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).

Metabolic Stability Enhancement

Markian M Stec and colleagues explored a variety of 6,5-heterocyclic analogues to improve the metabolic stability of a potent PI3Kα and mTOR inhibitor, resulting in compounds with minimal metabolic deacetylation and similar in vitro potency and in vivo efficacy (Stec et al., 2011).

Molecular Interactions and NLO Activity

Y. Mary et al. synthesized benzothiazolinone acetamide analogs and studied their vibrational spectra, electronic properties, and non-linear optical (NLO) activity. Molecular docking indicated potential binding interactions with Cyclooxygenase 1 (COX1), suggesting these compounds as potential photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Metabotropic Glutamate Receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

The compound acts as a Positive Allosteric Modulator (PAM) of mGlu4 . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate.

Biochemical Pathways

The activation of mGlu4 by this compound affects several biochemical pathways. These pathways are primarily involved in the regulation of neurotransmission and have been implicated in conditions such as Parkinson’s disease .

Pharmacokinetics

The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species

Result of Action

The activation of mGlu4 by this compound can lead to a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can have significant implications for neurological function and disease .

Análisis Bioquímico

Biochemical Properties

N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . It interacts with this receptor, enhancing its function and playing a role in various biochemical reactions .

Cellular Effects

The compound’s interaction with mGlu4 can influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the presence of other biomolecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with mGlu4 . It acts as a positive allosteric modulator, enhancing the receptor’s function . This can lead to changes in gene expression and influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . It can interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2N3O2/c18-14-9-12(3-6-15(14)20)21-16(24)10-22-7-8-23(17(22)25)13-4-1-11(19)2-5-13/h1-6,9H,7-8,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQFCMVCHUZKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2917804.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)

![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)

![4-[(E)-2-Iodoethenyl]morpholin-3-one](/img/structure/B2917820.png)

![3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol](/img/structure/B2917821.png)